4-(3-Aminophenyl)-N-ethyl-2-fluorobenzamide
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Overview
Description
4-(3-Aminophenyl)-N-ethyl-2-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group, an ethyl group, and a fluorine atom attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminophenyl)-N-ethyl-2-fluorobenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of a suitable benzene derivative to introduce a nitro group.
Reduction: The reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The acylation of the aminophenyl derivative with an appropriate acyl chloride to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminophenyl)-N-ethyl-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-(3-Aminophenyl)-N-ethyl-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of 4-(3-Aminophenyl)-N-ethyl-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors
Properties
IUPAC Name |
4-(3-aminophenyl)-N-ethyl-2-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-2-18-15(19)13-7-6-11(9-14(13)16)10-4-3-5-12(17)8-10/h3-9H,2,17H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZBPXLNXMCJJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742948 |
Source
|
Record name | 3'-Amino-N-ethyl-3-fluoro[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-72-4 |
Source
|
Record name | 3'-Amino-N-ethyl-3-fluoro[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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